Chemical structure and properties of 4-chloro-N-(2-iodophenyl)benzamide
Chemical structure and properties of 4-chloro-N-(2-iodophenyl)benzamide
Topic: Chemical structure and properties of 4-chloro-N-(2-iodophenyl)benzamide Content Type: In-depth technical guide.
High-Value Scaffold for Transition-Metal Catalyzed Heterocycle Synthesis
Executive Summary
4-chloro-N-(2-iodophenyl)benzamide (CAS: 346689-44-9) is a specialized halogenated benzanilide derivative utilized primarily as a "privileged scaffold" in organic synthesis and medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: a labile ortho-iodine atom on the N-phenyl ring and a stable para-chlorine atom on the benzoyl ring.
This molecule serves as a critical substrate for Palladium-catalyzed intramolecular C–H activation , enabling the rapid construction of phenanthridinone alkaloids—a class of compounds with significant PARP-inhibitory and antiviral activities. This guide details its physicochemical properties, synthesis protocols, and its mechanistic role in cascade cyclization reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is characterized by a benzamide core linking two halogenated phenyl rings. The ortho-positioning of the iodine atom is the functional "trigger" for downstream cyclization.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 4-chloro-N-(2-iodophenyl)benzamide |
| CAS Number | 346689-44-9 |
| Molecular Formula | C₁₃H₉ClINO |
| Molecular Weight | 357.57 g/mol |
| Exact Mass | 356.9417 Da |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 154–156 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| LogP (Predicted) | 3.82 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Amide Carbonyl) |
Structural Analysis
The molecule adopts a trans-amide conformation in the solid state to minimize steric repulsion between the ortho-iodine and the carbonyl oxygen.
-
Halogen Bonding: The iodine atom acts as a Lewis acid (sigma-hole donor), capable of forming halogen bonds (C–I···O or C–I···π) which stabilize crystal packing.
-
Electronic Character: The p-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the benzoyl ring, slightly increasing the acidity of the amide proton compared to the unsubstituted analog.
Experimental Synthesis Protocol
Objective: Synthesize 4-chloro-N-(2-iodophenyl)benzamide via Schotten-Baumann acylation. Scale: 5.0 mmol.
Reagents
-
Substrate A: 2-Iodoaniline (1.095 g, 5.0 mmol)
-
Substrate B: 4-Chlorobenzoyl chloride (0.875 g, 5.0 mmol)
-
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (
). Add 2-Iodoaniline and DCM (20 mL). -
Base Addition: Add Pyridine (0.48 mL, 6.0 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add 4-Chlorobenzoyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting amine spot (
) should disappear, replaced by a higher amide spot.
-
-
Workup:
-
Quench with 1M HCl (10 mL) to neutralize excess pyridine.
-
Wash the organic layer with sat.
(to remove unreacted acid) and Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexane).
Key Application: Pd-Catalyzed Cyclization
The "Core" Utility: Synthesis of Phenanthridinones [1]
The primary value of 4-chloro-N-(2-iodophenyl)benzamide is its role as a precursor for 3-chlorophenanthridin-6(5H)-one . This transformation involves a Palladium-catalyzed intramolecular C–H activation cascade.[2][3]
Mechanistic Pathway[13]
-
Oxidative Addition: Pd(0) inserts into the labile C–I bond of the N-phenyl ring.
-
C-H Activation: The Pd(II) species activates the ortho-C-H bond of the benzoyl ring (assisted by a base like
or pivalate). -
Reductive Elimination: A new C–C bond forms between the two phenyl rings, closing the lactam ring and regenerating Pd(0).
Visualization: The Catalytic Cycle
The following diagram illustrates the transformation from the benzamide precursor to the phenanthridinone scaffold.
Figure 1: Catalytic cycle for the conversion of 4-chloro-N-(2-iodophenyl)benzamide into a phenanthridinone scaffold via intramolecular C-H activation.
Protocol for Cyclization (Reference Standard)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand:
or (10 mol%) -
Base:
(2.0 equiv) -
Solvent: DMA or DMF (0.1 M concentration)
-
Conditions: 100–120 °C for 12 hours under Argon.
-
Yield: Typically 80–90% cyclized product.
Biological & Pharmacological Context[1][8][10][11][14]
While the title compound itself is a synthetic intermediate, the phenanthridinone core it generates is a privileged structure in drug discovery.
Structure-Activity Relationship (SAR)
-
The 4-Chloro Group: In the final phenanthridinone, the chlorine atom (originating from the benzoyl moiety) ends up at the C-3 position. Halogenated phenanthridinones have shown increased potency against:
-
PARP-1 (Poly (ADP-ribose) polymerase): Critical for DNA repair; inhibitors are used in cancer therapy (e.g., BRCA-mutated tumors).
-
Antiviral Targets: Derivatives have demonstrated activity against viral proteases by mimicking the peptide bond transition state.
-
-
Lipophilicity: The presence of the chlorine atom increases the LogP (approx 3.8), improving membrane permeability compared to the non-halogenated parent scaffold.
References
-
Crystal Structure Analysis : "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, 2018.
-
Synthesis Protocol : "Palladium-Catalyzed Cyclization of Benzamides with Arynes: Application to the Synthesis of Phenaglydon." Chemical Communications, 2014.
-
Mechanistic Insight : "Palladium nanoparticles for the synthesis of phenanthridinones via C–H activation." RSC Advances, 2024.
-
Compound Data : "4-chloro-N-(2-iodophenyl)benzamide - PubChem Compound Summary." National Center for Biotechnology Information.
